

### **CCT241161: A Technical Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

CCT241161 is a potent, orally bioavailable, multi-kinase inhibitor targeting both the RAF and SRC families of kinases. This dual-inhibitor action presents a promising strategy to overcome the common mechanisms of resistance to BRAF-selective inhibitors in melanoma and other cancers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of CCT241161. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to facilitate further research and drug development efforts.

## **Chemical Structure and Properties**

**CCT241161** is a complex heterocyclic molecule with the systematic IUPAC name N-[4-[(3,4-dihydro-3-oxopyrido[2,3-b]pyrazin-8-yl)oxy]-2-(methylthio)phenyl]-N'-[3-(1,1-dimethylethyl)-1-phenyl-1H-pyrazol-5-yl]-urea[1]. Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                                                 | Reference |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | N-[4-[(3,4-dihydro-3-oxopyrido[2,3-b]pyrazin-8-yl)oxy]-2-(methylthio)phenyl]-N'-[3-(1,1-dimethylethyl)-1-phenyl-1H-pyrazol-5-yl]-urea | [1]       |
| CAS Number        | 1163719-91-2                                                                                                                          | [1][2]    |
| Molecular Formula | C28H27N7O3S                                                                                                                           | [2]       |
| Molecular Weight  | 541.62 g/mol                                                                                                                          | [2]       |
| Canonical SMILES  | CSC1=CC(OC2=C3C(NC(C=N<br>3)=O)=NC=C2)=CC=C1NC(N<br>C4=CC(C(C)<br>(C)C)=NN4C5=CC=CC=C5)=<br>O                                         | [2]       |
| Appearance        | Solid powder                                                                                                                          | [2]       |
| Solubility        | Soluble in DMSO, not in water                                                                                                         | [2]       |
| Purity            | ≥98%                                                                                                                                  | [1]       |

# **Biological Properties and Mechanism of Action**

**CCT241161** is a potent pan-RAF and SRC family kinase inhibitor. It was designed to address the issue of acquired resistance to BRAF inhibitors, which often involves the reactivation of the MAPK pathway through SRC-mediated signaling[3]. By simultaneously inhibiting both RAF and SRC kinases, **CCT241161** can effectively block this resistance mechanism.

### **Kinase Inhibitory Activity**

**CCT241161** has demonstrated potent inhibitory activity against several key kinases involved in cancer cell proliferation and survival. The half-maximal inhibitory concentrations (IC50) for **CCT241161** against various kinases are detailed in the table below.



| Kinase Target | IC50 (nM) | Reference |
|---------------|-----------|-----------|
| LCK           | 3         | [4][5]    |
| CRAF          | 6         | [4][5]    |
| SRC           | 10        | [4][5]    |
| V600E-BRAF    | 15        | [4][5]    |
| BRAF          | 30        | [4][5]    |

## **Cellular Activity**

In cellular assays, **CCT241161** effectively inhibits the proliferation of melanoma cell lines harboring both BRAF and NRAS mutations[2][4]. It has been shown to inhibit MEK and ERK signaling in BRAF mutant WM266.4 cells[1].

## **In Vivo Efficacy**

In vivo studies using mouse xenograft models have demonstrated the anti-tumor efficacy of **CCT241161**. Daily administration of 20 mg/kg **CCT241161** resulted in tumor regression in a BRAF mutant A375 mouse xenograft model[3]. Furthermore, **CCT241161** has shown efficacy in patient-derived xenograft (PDX) models that are resistant to the BRAF inhibitor dabrafenib and the MEK inhibitor trametinib[3].

## **Signaling Pathways**

**CCT241161** targets the RAF-MEK-ERK (MAPK) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. In many melanomas, a mutation in the BRAF gene leads to constitutive activation of this pathway. **CCT241161** also inhibits the SRC kinase, which can contribute to resistance to BRAF inhibitors by reactivating the MAPK pathway.





Click to download full resolution via product page

CCT241161 inhibits both RAF and SRC kinases.

## **Experimental Protocols**

The following are detailed methodologies for key experiments relevant to the characterization of **CCT241161**.

### Pan-RAF and SRC Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of **CCT241161** against RAF and SRC kinases.

#### Materials:

- Recombinant human RAF (BRAF, V600E-BRAF, CRAF) and SRC kinases
- Kinase-specific peptide substrate
- ATP (Adenosine triphosphate)
- CCT241161
- Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well white assay plates
- Plate reader capable of luminescence detection



#### Procedure:

- Prepare a serial dilution of CCT241161 in kinase buffer.
- In a 384-well plate, add the kinase, peptide substrate, and **CCT241161** dilution.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of CCT241161.



Click to download full resolution via product page

Workflow for in vitro kinase inhibition assay.

## **Melanoma Cell Proliferation Assay**

This protocol outlines a method to assess the anti-proliferative effect of **CCT241161** on melanoma cell lines.

#### Materials:

- Human melanoma cell lines (e.g., A375, WM266.4)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- CCT241161
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar



- 96-well clear-bottom black plates
- Incubator (37°C, 5% CO2)
- Luminometer

#### Procedure:

- Seed melanoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of CCT241161. Include a vehicle control (DMSO).
- Incubate the cells for a specified period (e.g., 72 hours).
- Equilibrate the plate to room temperature.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
- Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a luminometer.
- Determine the concentration of CCT241161 that inhibits cell growth by 50% (GI50) by plotting cell viability against the log concentration of the compound.

### In Vivo Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor activity of **CCT241161** in a mouse xenograft model.

#### Materials:

- A375 human melanoma cells
- Immunocompromised mice (e.g., athymic nude mice)



- Matrigel
- CCT241161
- Vehicle for CCT241161
- Calipers
- Animal housing and care facilities

#### Procedure:

- Subcutaneously inject a suspension of A375 cells mixed with Matrigel into the flank of each mouse.
- Monitor the mice for tumor growth.
- Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer CCT241161 (e.g., 20 mg/kg) or vehicle to the respective groups daily via oral gavage.
- Measure tumor volume with calipers every 2-3 days.
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
- Analyze the tumor growth data to assess the efficacy of CCT241161.





Click to download full resolution via product page

Workflow for in vivo xenograft study.

# Western Blot Analysis of MEK/ERK Signaling

This protocol is for detecting the phosphorylation status of MEK and ERK in melanoma cells treated with **CCT241161**.



#### Materials:

- Treated and untreated melanoma cell lysates
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membranes
- Transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

#### Procedure:

- Separate cell lysate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane with TBST.
- Apply ECL substrate and visualize the protein bands using an imaging system.
- Quantify band intensities to determine the relative levels of phosphorylated and total MEK and ERK.



### Conclusion

**CCT241161** is a promising multi-kinase inhibitor with a novel mechanism of action that has the potential to overcome resistance to current BRAF-targeted therapies. Its dual inhibition of RAF and SRC kinases provides a robust blockade of the MAPK signaling pathway, leading to significant anti-tumor activity in preclinical models of melanoma. The data and protocols presented in this guide are intended to support further investigation into the therapeutic potential of **CCT241161** and similar dual-inhibitor strategies in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthotopic melanoma xenografts [bio-protocol.org]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. A375 Xenograft Model Altogen Labs [altogenlabs.com]
- 5. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [CCT241161: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612043#cct241161-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com